

Application Notes and Protocols for Cevidoplenib in In Vitro Experiments

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Compound of Interest

Compound Name: Cevidoplenib

Cat. No.: B606608

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Introduction

Cevidoplenib (also known as SKI-O-703) is a potent and selective, orally available inhibitor of Spleen Tyrosine Kinase (Syk).^{[1][2][3]} Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, neutrophils, and macrophages.^[3] By inhibiting Syk, **Cevidoplenib** effectively blocks signaling downstream of the B-cell receptor (BCR) and Fc receptors (FcR), thereby modulating immune responses.^{[1][4]} This makes **Cevidoplenib** a promising candidate for the treatment of autoimmune and inflammatory diseases. These application notes provide a detailed protocol for the dissolution of **Cevidoplenib** for in vitro experiments and an example of a common assay used to evaluate its activity.

Product Information

Property	Value	Reference
Chemical Name	(S)-cyclopropyl(5-((4-(4-((4-hydroxyisoxazolidin-2-yl)methyl)-3-methyl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-1-methyl-1H-indol-3-yl)methanone	[3]
Synonyms	SKI-O-703	[1][2]
Molecular Formula	C ₂₅ H ₂₇ N ₇ O ₃	[4]
Molecular Weight	473.53 g/mol	[4]
CAS Number	1703788-21-9	[4]
Target	Spleen Tyrosine Kinase (Syk)	[1][4]

Protocol for Dissolving Cevidoplenib

A common solvent for dissolving **Cevidoplenib** and other small molecule inhibitors for in vitro studies is dimethyl sulfoxide (DMSO).[4][5][6]

Materials:

- **Cevidoplenib** powder
- Dimethyl sulfoxide (DMSO), sterile-filtered
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes

Procedure for Preparing a 10 mM Stock Solution:

- Calculate the required mass of **Cevidoplenib**:

- For 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 1 \text{ mL} \times (1 \text{ L} / 1000 \text{ mL}) \times 473.53 \text{ g/mol} \times (1000 \text{ mg} / 1 \text{ g}) = 4.7353 \text{ mg}$
- Dissolution:
 - Aseptically weigh out 4.74 mg of **Cevidoplenib** powder and place it in a sterile microcentrifuge tube.
 - Add 1 mL of sterile-filtered DMSO to the tube.
 - Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained.[4]
- Storage:
 - The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[3]

Quantitative Data for Stock Solution Preparation:

Desired Stock Concentration	Volume of DMSO	Mass of Cevidoplenib
1 mM	1 mL	0.474 mg
5 mM	1 mL	2.37 mg
10 mM	1 mL	4.74 mg
20 mM	1 mL	9.47 mg

Note: The product data sheet for **Cevidoplenib** indicates a solubility of $\geq 2.5 \text{ mg/mL}$ in DMSO, which corresponds to a concentration of $\geq 5.28 \text{ mM}$. [4] Therefore, preparing a 10 mM stock solution should be feasible. If you encounter solubility issues, gentle warming or sonication

may be applied. Always ensure the final concentration of DMSO in your cell culture medium is low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.[5]

Experimental Protocol: Mast Cell Degranulation Assay

This assay is a common in vitro method to assess the inhibitory activity of compounds on Syk, which is a key mediator of mast cell degranulation.[7][8] The release of β -hexosaminidase, an enzyme stored in mast cell granules, is measured as an indicator of degranulation.

Materials:

- Rat Basophilic Leukemia (RBL-2H3) cells
- Dinitrophenyl-specific IgE (DNP-IgE)
- Dinitrophenyl-bovine serum albumin (DNP-BSA)
- **Cevidoplenib** stock solution (e.g., 10 mM in DMSO)
- PIPES buffer
- p-nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG)
- Citrate buffer
- Stop solution (sodium carbonate/bicarbonate)
- 96-well plates

Procedure:

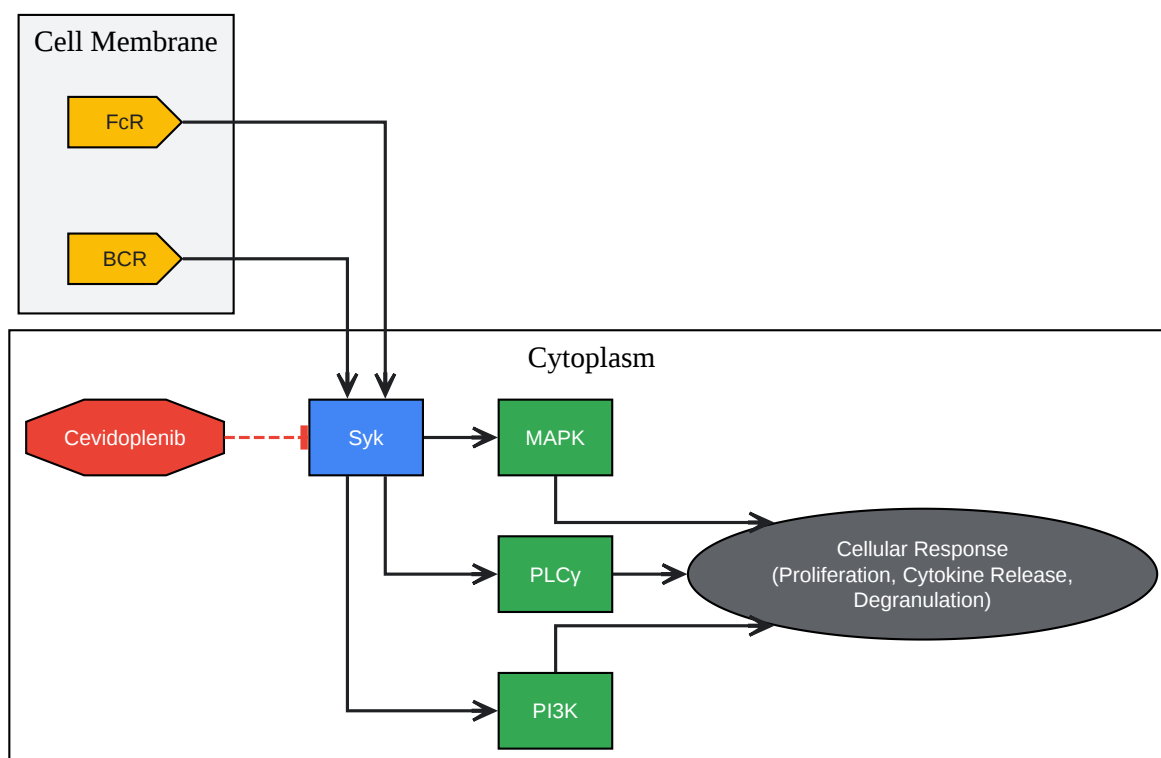
- Cell Seeding and Sensitization:
 - Seed RBL-2H3 cells in a 96-well plate at a density of 2×10^5 cells/well.
 - Sensitize the cells by adding 200 ng/mL of DNP-IgE to each well.

- Incubate overnight at 37°C in a humidified CO₂ incubator.
- Compound Treatment:
 - The next day, wash the cells twice with PIPES buffer.
 - Prepare serial dilutions of **Cevidoplenib** in PIPES buffer from your stock solution. Remember to include a vehicle control (DMSO at the same final concentration as the highest **Cevidoplenib** concentration).
 - Add the diluted **Cevidoplenib** or vehicle control to the respective wells and incubate for 30 minutes at 37°C.
- Stimulation of Degranulation:
 - Stimulate degranulation by adding 200 ng/mL of DNP-BSA to all wells except for the negative control wells.
 - Incubate for 15 minutes at 37°C.
- Measurement of β -Hexosaminidase Release:
 - Carefully collect the supernatant from each well.
 - In a new 96-well plate, mix the collected supernatant with pNAG substrate in citrate buffer.
 - Incubate at 37°C for 2 hours.
 - Stop the reaction by adding the stop solution.
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - The percentage of degranulation is calculated relative to a positive control (cells stimulated with DNP-BSA without any inhibitor) and a negative control (unstimulated cells).
 - Plot the percentage of inhibition against the log concentration of **Cevidoplenib** to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

Syk Signaling Pathway in Immune Cells

Cevidopenib targets Syk, a central kinase in the signaling cascades of immune receptors such as the B-cell receptor (BCR) and Fc receptors (FcRs).[1][9] Upon receptor engagement by an antigen-antibody complex, Syk is recruited and activated, leading to the phosphorylation of downstream targets and the activation of multiple signaling pathways, including the PI3K/Akt, PLC γ /NFAT, and MAPK pathways.[9] These pathways ultimately regulate cellular responses like proliferation, differentiation, cytokine production, and degranulation.

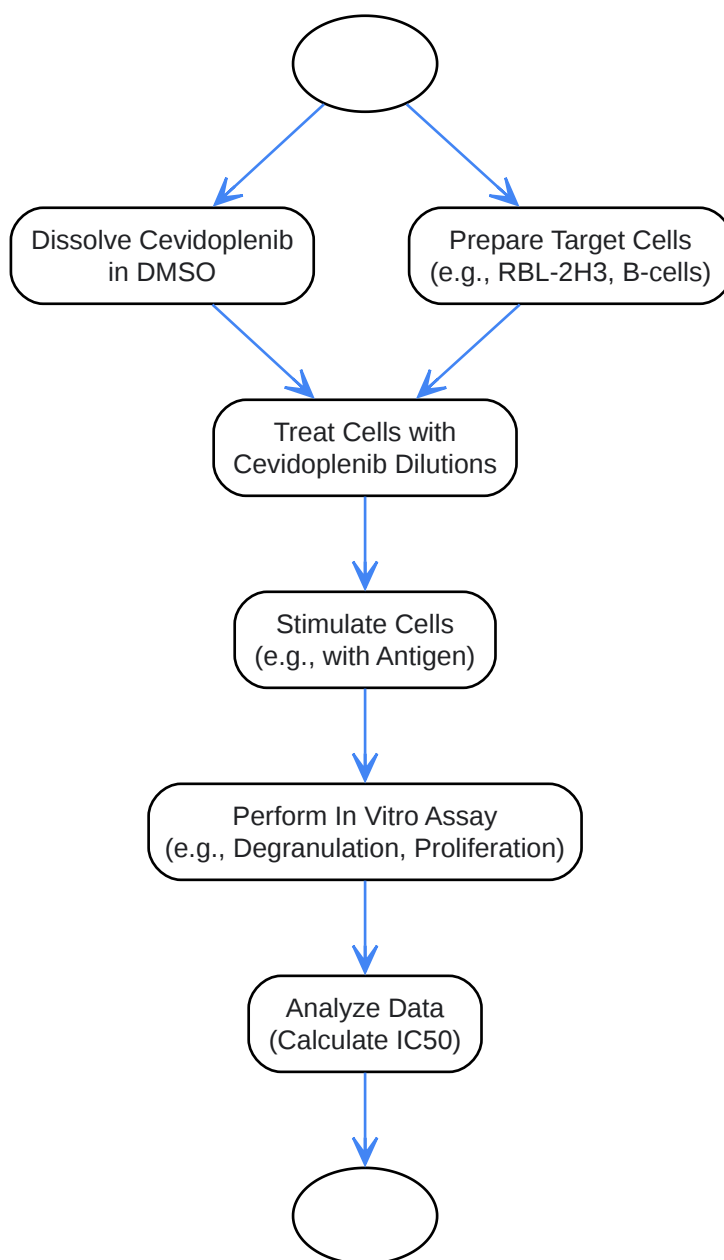


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Caption: Syk signaling pathway initiated by BCR and FcR, and inhibited by **Cevidopenib**.

Experimental Workflow for In Vitro Evaluation of **Cevidopenib**

The following workflow outlines the key steps for assessing the in vitro efficacy of **Cevidopenib**.



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Caption: General workflow for in vitro testing of **Cevidopenib**.

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